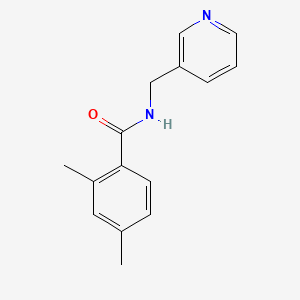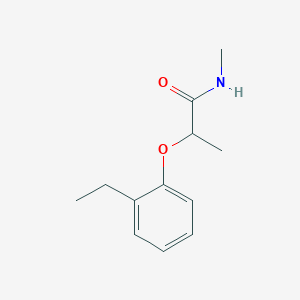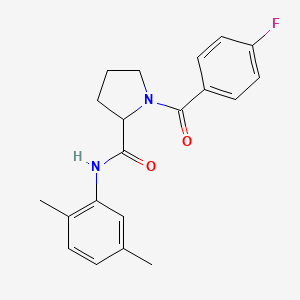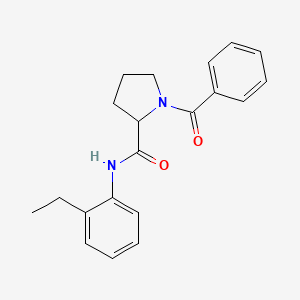
1-benzoyl-N-(2-ethylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(2-ethylphenyl)prolinamide, also known as BEP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied in the field of organic chemistry due to its unique structure and potential applications in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide is not well understood. However, it is believed to act as a chiral auxiliary or a ligand in various reactions, where it can influence the stereochemistry of the products. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also interact with enzymes or receptors in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been shown to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. Additionally, 1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
1-benzoyl-N-(2-ethylphenyl)prolinamide has several advantages for lab experiments, including its high enantioselectivity and its ability to act as a chiral auxiliary or a ligand in various reactions. However, it also has some limitations, including its relatively high cost and its limited availability.
Future Directions
There are several future directions for the study of 1-benzoyl-N-(2-ethylphenyl)prolinamide, including its potential applications in drug discovery, asymmetric catalysis, and the synthesis of chiral compounds. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also have potential as a therapeutic agent for various diseases, including inflammation, pain, and epilepsy. Further studies are needed to elucidate the mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide and to explore its potential applications in various fields of research.
Synthesis Methods
The synthesis of 1-benzoyl-N-(2-ethylphenyl)prolinamide involves the reaction between 2-ethylbenzylamine and 1-benzoylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction yields 1-benzoyl-N-(2-ethylphenyl)prolinamide as a white crystalline solid with a melting point of 158-160°C.
Scientific Research Applications
1-benzoyl-N-(2-ethylphenyl)prolinamide has been used in various scientific research applications, including the synthesis of chiral compounds, asymmetric catalysis, and drug discovery. It has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been used as a ligand in asymmetric catalysis, where it has demonstrated high enantioselectivity in various reactions.
properties
IUPAC Name |
1-benzoyl-N-(2-ethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-9-6-7-12-17(15)21-19(23)18-13-8-14-22(18)20(24)16-10-4-3-5-11-16/h3-7,9-12,18H,2,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRUJYGEFXGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(phenylcarbonyl)prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
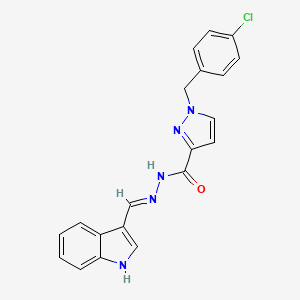
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)
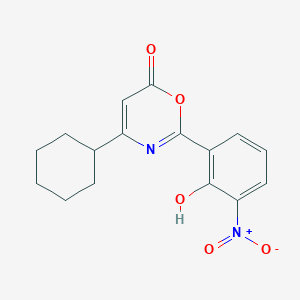
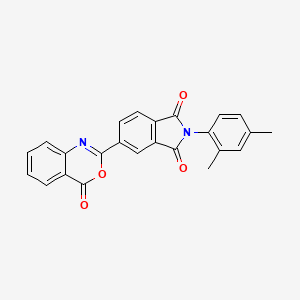
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
